7,8-Dehydrorutaecarpine

Description

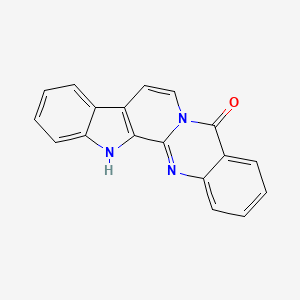

Structure

3D Structure

Properties

IUPAC Name |

3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,11,15,17,19-nonaen-14-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N3O/c22-18-13-6-2-4-8-15(13)20-17-16-12(9-10-21(17)18)11-5-1-3-7-14(11)19-16/h1-10,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLONOPPMRIDVGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C4=NC5=CC=CC=C5C(=O)N4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40204348 | |

| Record name | 7,8-Dehydrorutaecarpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55786-24-8 | |

| Record name | 7,8-Dehydrorutaecarpine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055786248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,8-Dehydrorutaecarpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications

Total Synthesis Approaches to 7,8-Dehydrorutaecarpine

The total synthesis of this compound and its core scaffold involves several innovative chemical transformations. These methods provide access to the molecule and its analogues, allowing for further exploration of their chemical and biological properties.

Dehydrogenation of Rutaecarpine (B1680285)

A straightforward and common method for the synthesis of this compound is the dehydrogenation of the more readily available alkaloid, rutaecarpine. This transformation introduces a double bond in the C-ring of the molecule.

The dehydrogenation is typically achieved using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as the oxidizing agent. nih.gov The reaction involves the removal of two hydrogen atoms from positions 7 and 8 of the rutaecarpine skeleton. The process is generally carried out in an inert solvent, such as dioxane. This method is efficient for producing this compound and its derivatives from their corresponding rutaecarpine precursors. Over-dehydrogenation can sometimes lead to the formation of this compound as a byproduct when other oxidizing agents like manganese dioxide (MnO2) are used for different transformations on the rutaecarpine core. semanticscholar.org

Table 1: Dehydrogenation of Rutaecarpine to this compound

| Starting Material | Reagent | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Rutaecarpine | DDQ | Dioxane | This compound | Not specified | nih.gov |

Microwave-Assisted Cyclization Routes

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. In the context of this compound synthesis, microwave irradiation has been utilized to promote cyclization reactions.

One notable approach involves the use of bicyclic 1,2,3-triazolium ionic liquids in a microwave-assisted cyclization. This method can yield both rutaecarpine and this compound, with the ratio of the products being dependent on the specific reaction conditions employed. researchgate.netunigoa.ac.in This highlights the potential of microwave chemistry to influence the selectivity of complex organic reactions. The high temperatures and pressures achievable in microwave reactors can facilitate challenging cyclization steps in the synthesis of polycyclic alkaloids. nih.govmdpi.comresearchgate.net

Multicomponent Reactions (MCRs) for Fused N-Heterocycles Synthesis

Multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules like this compound in a single step from three or more starting materials. nih.govrsc.orgwindows.netresearchgate.netrug.nl This approach is highly valued for its atom economy and the ability to rapidly generate molecular diversity.

While specific MCRs for the direct synthesis of this compound are not extensively detailed in the literature, the synthesis of the broader class of fused N-heterocycles, including the indolopyridoquinazolinone core, has been achieved through various MCR strategies. nih.govrsc.orgwindows.netresearchgate.net These reactions typically involve the condensation of an indole-containing component, an anthranilic acid derivative or equivalent, and a one-carbon unit source to construct the quinazolinone portion of the molecule. The principles of MCRs provide a promising avenue for the development of novel and efficient total syntheses of this compound and its analogues.

Palladium-Catalyzed Cyclization Strategies

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The construction of the pyridino[2,1-b]quinazolinone skeleton of this compound can be achieved through palladium-catalyzed cyclization strategies.

One such approach involves the palladium-catalyzed carbonylation of a suitable precursor. For example, the synthesis of a precursor to dihydrorutaecarpine has been achieved via a palladium-catalyzed carbonylative cyclization. nih.gov This methodology can be adapted for the synthesis of the unsaturated this compound system by choosing appropriate starting materials and reaction conditions. These reactions often involve the use of a palladium catalyst, a carbon monoxide source, and a base.

Visible Light-Induced Tandem Sequences for Pyridino[2,1-b]quinazolinone Scaffolds

Visible-light photoredox catalysis has gained significant attention as a green and powerful tool for organic synthesis. nih.gov This methodology has been applied to the synthesis of pyridino[2,1-b]quinazolinone scaffolds through tandem sequences. rsc.org

An innovative route involves a visible light-induced functionalization of alkynes, followed by nitrile insertion and cyclization in a continuous-flow microchannel reactor. rsc.org This photocatalytic reaction provides a rapid and efficient means to access the valuable polycyclic quinazolinone core structure. semanticscholar.orgresearchgate.netrsc.org While a direct application to this compound is not explicitly reported, this strategy holds considerable potential for its synthesis and the creation of novel derivatives under mild and environmentally friendly conditions. nih.gov

Semisynthesis and Derivatization Strategies of this compound

The chemical modification of the this compound scaffold is a key strategy for investigating its structure-activity relationships (SAR) and developing new therapeutic agents. These modifications can be achieved through semisynthesis, starting from the natural product, or by derivatizing the synthetically obtained core structure.

A number of this compound derivatives have been synthesized and evaluated for various biological activities. rsc.org These modifications often target different positions on the pentacyclic ring system to explore the impact of various functional groups on the molecule's properties. For instance, the introduction of methoxyl groups has been shown to influence its inhibitory activity on certain enzymes. nih.gov

The synthesis of these derivatives often starts with this compound, which can be obtained by the dehydrogenation of rutaecarpine. nih.gov Subsequent chemical transformations can then be performed to introduce desired substituents at specific positions on the aromatic rings or other parts of the molecule. This approach allows for the systematic exploration of the chemical space around the this compound core.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Rutaecarpine |

| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |

Alkoxyl Modification and Substitution Patterns

Alkoxyl modifications, particularly the introduction of methoxy (B1213986) (-OCH₃) and ethoxy (-OC₂H₅) groups, have been systematically investigated to understand their impact on the biological activity of this compound. These substitutions can significantly alter the compound's selectivity as an inhibitor of cytochrome P450 (CYP) enzymes.

This compound itself is a potent inhibitor of both CYP1A1 and CYP1A2 enzymes. researchgate.net However, the strategic placement of methoxy groups on its aromatic rings can shift this inhibitory preference. For instance, the introduction of a methoxy group generally reduces CYP1A1 inhibition while enhancing selectivity for either CYP1A2 or CYP1B1. researchgate.net

Key findings from these modification studies include:

2-Methoxy Substitution : The derivative 2-methoxy-7,8-dehydrorutaecarpine demonstrates the highest selectivity for CYP1A2 inhibition. Molecular modeling suggests this is due to the formation of a hydrogen bond between the 2-methoxy group and the Thr113 residue within the active site of the CYP1A2 enzyme. researchgate.net

4-Methoxy Substitution : In contrast, placing a methoxy group at the 4th position results in a selective inhibitor of CYP1B1. researchgate.net

Ethoxyl Substitution : Modifying the 2-position substituent from a methoxy to an ethoxy group has been shown to decrease the IC₅₀ values for CYP1A1 while increasing them for CYP1A2, further highlighting the sensitivity of enzyme-inhibitor interactions to minor structural changes. researchgate.net

These findings demonstrate that alkoxyl modifications are a powerful tool for fine-tuning the inhibitory profile of this compound, potentially leading to the development of highly selective enzyme inhibitors.

| Compound | Modification | Primary Target Selectivity | Reference |

|---|---|---|---|

| This compound | Unsubstituted | Potent inhibitor of CYP1A1 and CYP1A2 | researchgate.net |

| 2-Methoxy-7,8-dehydrorutaecarpine | -OCH₃ at C2 | Selective for CYP1A2 | researchgate.net |

| 4-Methoxy-7,8-dehydrorutaecarpine | -OCH₃ at C4 | Selective for CYP1B1 | researchgate.net |

| 2-Ethoxy-7,8-dehydrorutaecarpine | -OC₂H₅ at C2 | Altered CYP1A1/CYP1A2 inhibition ratio | researchgate.net |

Aminoalkanamido Substitutions

Based on a review of available scientific literature, the synthesis and biological evaluation of this compound derivatives featuring aminoalkanamido substitutions is not a widely documented area of research. While other modifications involving amine groups have been explored, specific data on the attachment of aminoalkanamido side chains to the this compound scaffold are not readily present in the reviewed sources. This represents a potential area for future investigation in the structural modification of this compound.

Structural Modifications for Enhanced Biological Potency

Beyond alkoxylation, a variety of other structural modifications have been applied to the this compound skeleton to enhance its biological potency and explore new therapeutic applications. These modifications often target different pharmacological endpoints, including anti-Alzheimer's, anti-inflammatory, and anticancer activities.

For the treatment of Alzheimer's disease, derivatives of this compound have been synthesized to act as multifunctional agents. These compounds have shown high inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's. nih.gov Kinetic studies and molecular modeling have indicated that these derivatives can bind to both the catalytic active site and the peripheral anionic site of AChE. nih.gov Furthermore, certain derivatives exhibit potent activity in inhibiting AChE-induced amyloid-beta (Aβ) aggregation, possess anti-oxidative properties, and can act as metal chelators. nih.gov

Other notable modifications to enhance biological potency include:

Introduction of a Sulfonyl Group : Adding a sulfonyl group to the D-ring of the related compound rutaecarpine has been found to be beneficial for enhancing its anti-inflammatory activity. frontiersin.org

Ring-Opened Analogs : A series of novel 2-(2-indolyl-)-4(3H)-quinazoline derivatives, considered ring-opened analogs of rutaecarpine, have been synthesized and evaluated for their pharmacological activity against AChE. nih.gov

Imidazole (B134444) Derivatives : The introduction of an imidazole moiety has been shown to impart significant antifungal activity to the core structure, which is otherwise inactive against certain phytopathogenic fungi. frontiersin.org

| Modification Type | Example Derivative Class | Enhanced Biological Activity | Reference |

|---|---|---|---|

| Side Chain Modification | Derivatives for AD | AChE Inhibition, Anti-Aβ Aggregation | nih.gov |

| Functional Group Addition | Sulfonyl Group Derivatives | Anti-inflammatory | frontiersin.org |

| Core Structure Alteration | Ring-Opened Analogs | AChE Inhibition | nih.gov |

| Heterocyclic Addition | Imidazole Derivatives | Antifungal | frontiersin.org |

Reaction Mechanism Elucidation in Synthetic Pathways

The synthesis of the this compound core, which is closely related to that of rutaecarpine, typically involves the construction of the pentacyclic quinazolinone skeleton. Several synthetic strategies have been developed, often involving multi-step processes. The elucidation of the precise reaction mechanisms is crucial for optimizing reaction conditions and improving yields.

One common approach involves a one-pot cyclization. For instance, tryptamine (B22526) can undergo a Bischler-Napieralsky reaction to form a key intermediate, which is then condensed with a substituted benzoyl chloride, such as 2-azidobenzoyl chloride. The subsequent transformation, an aza-Wittig reductive cyclization, leads to the formation of the final ring system. researchgate.net

Another synthetic route utilizes microwave-assisted cyclization. In this method, a precursor prepared from tryptamine and isatoic anhydride (B1165640) is treated with bicyclic 1,2,3-triazolium ionic liquids. This reaction can yield both rutaecarpine and this compound, with the ratio of the products being dependent on the specific reaction conditions. researchgate.net While these synthetic schemes are well-established, detailed mechanistic studies involving the isolation of intermediates or computational analysis of the transition states for these specific pathways are not extensively detailed in the reviewed literature.

Efficiency and Scalability of Synthetic Routes

Strategies such as one-pot cyclizations are inherently more efficient as they reduce the need for purification of intermediates, saving time and resources. researchgate.net However, the scalability of such reactions can be challenging, as maintaining optimal conditions in large reactors can be difficult. The microwave-assisted synthesis offers rapid reaction times, but its scalability for industrial production can also pose technical challenges. researchgate.net

General challenges in scaling up the synthesis of complex heterocyclic compounds like this compound often include:

The need for chromatographic purification, which is often not feasible for large quantities.

The use of expensive or hazardous reagents.

The formation of side products that are difficult to separate.

Developing a truly scalable process would require a focus on creating routes that avoid chromatography, for example, by designing steps where the product can be purified through crystallization or washing. While various synthetic routes to the this compound core exist, further process development would be necessary to establish a robust and economically viable method for large-scale synthesis.

Structure Activity Relationship Sar Studies of 7,8 Dehydrorutaecarpine and Its Derivatives

Structural Determinants of Biological Activity

Influence of the 7,8-Dehydrogenated Moiety

The presence of the double bond between the 7th and 8th positions in the C ring of the 7,8-dehydrorutaecarpine scaffold is a critical determinant of its biological activity. This feature introduces a planar conformation to the molecule, which can significantly influence its interaction with biological targets. For instance, studies have shown that the dehydrorutaecarpine moiety can lead to better potency in certain biological activities compared to its saturated counterpart, rutaecarpine (B1680285). Specifically, derivatives of this compound have demonstrated potent inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. frontiersin.org The planarity conferred by the 7,8-dehydrogenation is thought to facilitate a more effective binding to the active site of such enzymes.

Impact of Aromaticity in Ring Systems

The aromatic nature of the ring systems in this compound is fundamental to its biological profile. Aromatic rings contribute to the molecule's ability to engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with biological macromolecules. nih.govresearchgate.net The indolopyridoquinazolinone core, with its fused aromatic rings, provides a rigid scaffold that is essential for binding to target proteins. Increasing the number of aromatic rings in a molecule can, however, have detrimental effects on its developability, affecting properties like solubility and bioavailability. nih.govresearchgate.net Therefore, the specific arrangement and nature of the aromatic systems in this compound and its derivatives are finely balanced to achieve desired biological effects while maintaining acceptable physicochemical properties.

Role of Substituent Position and Nature (e.g., alkoxyl groups, side chains)

The position and chemical nature of substituents on the this compound skeleton play a pivotal role in modulating its biological activity and selectivity. researchgate.net The introduction of various functional groups, such as alkoxyl groups, at different positions on the aromatic rings can significantly alter the compound's interaction with specific targets.

For example, the introduction of a methoxy (B1213986) group has been shown to reduce inhibition of the CYP1A1 enzyme while enhancing selectivity towards either CYP1A2 or CYP1B1. researchgate.net Specifically, a 2-methoxy derivative of this compound exhibited the best selectivity for CYP1A2 inhibition, while a 4-methoxy derivative showed the highest selectivity for CYP1B1. researchgate.net The substitution of the 2-methoxy group with a larger 2-ethoxy group resulted in decreased IC50 values for CYP1A1 and increased values for CYP1A2, further highlighting the sensitivity of activity to the nature of the substituent. researchgate.net Dimethoxy substitutions (2,3-dimethoxy and 3,4-dimethoxy) did not significantly affect potency but greatly improved selectivity towards CYP1B1. researchgate.net These findings underscore that the introduction of alkoxyl modifications can effectively alter the inhibitory selectivity of this compound among different CYP1 enzymes. researchgate.net

Modifications and Activity Modulation Across Biological Targets

Chemical modifications of the this compound scaffold have been extensively explored to modulate its activity across a range of biological targets. These modifications often involve the addition of various substituents to the core ring structure to enhance potency, selectivity, and pharmacokinetic properties. For instance, derivatives of this compound have been synthesized and evaluated for their potential as anti-Alzheimer's agents. frontiersin.org These derivatives have shown promising inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the pathophysiology of Alzheimer's disease. frontiersin.org

Furthermore, the versatility of the this compound core is demonstrated by its derivatives' activity against other targets. For example, some derivatives have been found to possess anti-inflammatory properties. nih.gov The strategic placement of functional groups can fine-tune the interaction with specific biological targets, leading to a desired therapeutic effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com In the context of this compound and its derivatives, QSAR models can be developed to predict the biological activity of new, unsynthesized compounds. These models are built using a dataset of compounds with known activities and a set of molecular descriptors that quantify various aspects of their chemical structure. mdpi.com

The development of robust QSAR models can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity. nih.gov These models can provide insights into the key structural features that are important for a particular biological activity, thereby guiding the design of more potent and selective derivatives. researchgate.net

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking studies are powerful computational tools used to investigate the interactions between a ligand, such as a this compound derivative, and its biological target at the molecular level. researchgate.netnih.gov These studies provide a three-dimensional representation of the binding mode of the ligand within the active site of the target protein, allowing for a detailed analysis of the intermolecular interactions that govern binding affinity and selectivity. nih.govmdpi.com

In the case of this compound derivatives, molecular docking has been employed to understand their inhibitory mechanism against various enzymes. For example, docking studies have revealed that the 2-methoxy group of 2-methoxy-7,8-dehydrorutaecarpine can form a hydrogen bond with the Thr113 residue of the CYP1A2 enzyme, providing a structural basis for its selective inhibition. researchgate.net Such insights are invaluable for the rational design of new derivatives with improved binding affinity and specificity. mdpi.com

Analysis of Binding Affinities and Interactions

The binding affinity of a ligand to its receptor is a critical determinant of its biological activity. For this compound and its analogs, these affinities have been quantified against several enzymes, revealing key structural features that govern molecular recognition.

A series of this compound derivatives have been synthesized and evaluated as multifunctional agents, particularly as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. These compounds demonstrated high AChE inhibitory activity, with IC50 values (the concentration required to inhibit 50% of enzyme activity) ranging from 0.60 to 196.7 nM. The potency of these derivatives highlights the favorable binding of the this compound core to the enzyme. Molecular modeling studies suggest that these compounds can bind simultaneously to both the catalytic active site and the peripheral anionic site of AChE, a dual-binding action that can contribute to their high inhibitory potency.

Further studies have explored the interaction of these derivatives with cytochrome P450 (CYP) enzymes. This compound itself is a potent inhibitor of both CYP1A1 and CYP1A2. The introduction of methoxyl groups onto the core structure significantly alters the binding affinity and selectivity. For instance, 2-methoxy-7,8-dehydrorutaecarpine shows the best selectivity for CYP1A2 inhibition, while a 4-methoxyl group leads to selective inhibition of CYP1B1. This demonstrates that substitutions on the aromatic rings of the molecule are critical for modulating binding affinity and directing selectivity among closely related enzyme isoforms.

The nature of the molecular interactions driving these binding events is primarily non-covalent. Molecular docking studies on the related compound, rutaecarpine, with targets like DNA topoisomerase 1 (TOP1) and Fibroblast Growth Factor Receptor 2 (FGFR2), reveal the importance of hydrophobic interactions, van der Waals forces, and hydrogen bonds. For the TOP1-DNA complex, hydrophobic interactions are the main factor responsible for the binding of the core structure. Similarly, the binding of rutaecarpine to FGFR2, with a binding affinity of -6.348 kcal/mol, is stabilized by hydrogen bonds and hydrophobic interactions with specific amino acid residues such as Glu565, Ala567, and Leu487. It is inferred that the planar, aromatic nature of the this compound scaffold is conducive to forming these types of interactions within enzyme active sites.

Binding Affinities of this compound Derivatives

| Compound | Target Enzyme | Binding Affinity (IC50/Ki) |

|---|---|---|

| This compound Derivatives | Acetylcholinesterase (AChE) | 0.60 - 196.7 nM (IC50) |

| 2-Methoxy-7,8-dehydrorutaecarpine | CYP1A2 | 9.5 ± 2.6 nM (Ki) |

| Rutaecarpine (for comparison) | FGFR2 | -6.348 kcal/mol (Binding Energy) |

Conformational Analysis and Ligand Orientation

The specific orientation of a ligand within a binding pocket is fundamental to its inhibitory or agonistic activity. For this compound derivatives, computational studies have provided insights into their preferred conformations and orientations when interacting with target enzymes.

In the context of AChE inhibition, the extended, planar structure of the this compound scaffold allows it to span the active site of the enzyme. The orientation facilitates a dual-binding mode, where one part of the molecule interacts with the catalytic active site, responsible for acetylcholine (B1216132) hydrolysis, while another part interacts with the peripheral anionic site at the entrance of the active site gorge. This bridging orientation is a key aspect of its potent inhibitory mechanism.

Molecular modeling of 2-methoxy-7,8-dehydrorutaecarpine within the active site of CYP1A2 has revealed a specific and favorable orientation. A critical hydrogen bond is formed between the 2-methoxyl group of the ligand and the Thr113 residue of the enzyme. This specific interaction acts as an anchor, fixing the ligand in a particular conformation that enhances its inhibitory selectivity for CYP1A2. The position and nature of substituents are therefore not only crucial for binding affinity but also for dictating the precise orientation of the ligand, which in turn governs its selectivity profile. The change from a 2-methoxyl to a 2-ethoxyl group, for example, alters the IC50 values for both CYP1A1 and CYP1A2, underscoring the sensitivity of ligand orientation to even minor structural modifications.

Pharmacological Investigations of 7,8 Dehydrorutaecarpine and Its Derivatives Preclinical Focus

Enzyme Inhibition Profiles and Mechanistic Insights

Cytochrome P450 (CYP) Enzymes Inhibition

7,8-Dehydrorutaecarpine has been identified as a potent inhibitor of the Cytochrome P450 1 (CYP1) family of enzymes, which are involved in the metabolism of a wide range of endogenous and exogenous compounds. fda.gov.tw Preclinical studies have focused on understanding its specificity and the kinetics of this inhibition.

Research indicates that this compound is a potent inhibitor of both CYP1A1 and CYP1A2. researchgate.netjfda-online.comjfda-online.com The introduction of a methoxyl group to the this compound structure has been shown to reduce CYP1A1 inhibition while enhancing the relative inhibitory selectivity towards either CYP1A2 or CYP1B1. researchgate.netjfda-online.comjfda-online.com

Specifically, the addition of a methoxyl group at the 4th position leads to a more selective inhibition of CYP1B1. researchgate.netjfda-online.com In contrast, derivatives with a methoxyl group at the 2nd position, such as 2-methoxy-7,8-dehydrorutaecarpine, exhibit the best selectivity for CYP1A2 inhibition. researchgate.netjfda-online.comjfda-online.com Molecular modeling studies suggest that this selectivity for CYP1A2 is due to the formation of a hydrogen bond between the 2-methoxyl group and the Thr113 residue of the CYP1A2 enzyme. fda.gov.twresearchgate.netjfda-online.com

| Compound | Primary Target | Key Structural Feature for Selectivity |

|---|---|---|

| This compound | CYP1A1 and CYP1A2 | - |

| 2-Methoxy-7,8-dehydrorutaecarpine | CYP1A2 | 2-methoxyl group |

| 4-Methoxy-7,8-dehydrorutaecarpine | CYP1B1 | 4-methoxyl group |

Kinetic analyses have revealed that this compound demonstrates a mixed-type inhibition of CYP1A2. fda.gov.tw This indicates that it can bind to both the free enzyme and the enzyme-substrate complex. fda.gov.tw A derivative, 2-methoxy-7,8-dehydrorutaecarpine, also exhibits mixed-type inhibition of CYP1A2, with inhibition constants (Ki) of 9.5 ± 2.6 nM for the enzyme and 6.7 ± 2.6 nM for the enzyme-substrate complex. fda.gov.twresearchgate.netjfda-online.com

Similarly, this compound and its CYP1B1-selective derivative, 4-methoxy-7,8-dehydrorutaecarpine, both display mixed-type inhibition of CYP1B1. fda.gov.tw This suggests that these compounds also bind to both the free CYP1B1 enzyme and its substrate complex. fda.gov.tw

| Compound | Enzyme | Inhibition Type | Inhibition Constant (Ki) for Enzyme | Inhibition Constant (Ki) for Enzyme-Substrate Complex |

|---|---|---|---|---|

| 2-Methoxy-7,8-dehydrorutaecarpine | CYP1A2 | Mixed | 9.5 ± 2.6 nM | 6.7 ± 2.6 nM |

| This compound | CYP1B1 | Mixed | - | - |

| 4-Methoxy-7,8-dehydrorutaecarpine | CYP1B1 | Mixed | - | - |

Cholinesterases (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Derivatives of this compound have been synthesized and evaluated as potential multifunctional agents, particularly for their inhibitory activity against cholinesterases, which are key enzymes in the nervous system.

A series of synthesized this compound derivatives have demonstrated high acetylcholinesterase (AChE) inhibitory activity, with IC50 values ranging from 0.60 to 196.7 nM. nih.gov A notable characteristic of these compounds is their significant selectivity for AChE over butyrylcholinesterase (BuChE), with selectivity ratios ranging from 125- to 3225-fold. nih.gov This high selectivity is a desirable trait in the development of therapeutic agents targeting cholinergic pathways.

| Compound Series | Target Enzyme | IC50 Range | Selectivity (AChE over BuChE) |

|---|---|---|---|

| This compound Derivatives | Acetylcholinesterase (AChE) | 0.60 to 196.7 nM | 125- to 3225-fold |

Further mechanistic studies, including Lineweaver-Burk plot analysis and molecular modeling, have provided insights into how these this compound derivatives interact with AChE. nih.gov The results from these analyses indicate that the compounds are capable of binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.gov This dual-site binding is a significant finding, as it suggests a more comprehensive inhibition of the enzyme's function.

Phosphodiesterases (PDEs) Inhibition (e.g., PDE4B, PDE5)

Phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling pathways by degrading cyclic nucleotides like cAMP and cGMP. Their inhibition has been explored as a therapeutic strategy for various conditions, including neurodegenerative disorders. Preclinical research has demonstrated the potential of rutaecarpine (B1680285) derivatives as inhibitors of phosphodiesterase 5 (PDE5).

In a study focused on synthesizing novel rutaecarpine derivatives for Alzheimer's disease treatment, several compounds were evaluated for their PDE5 inhibitory activity. Among the synthesized analogues, compound 8i emerged as a particularly potent inhibitor of PDE5, exhibiting a half-maximal inhibitory concentration (IC₅₀) of approximately 0.086 μM nih.gov. While this study highlights the potential of the broader rutaecarpine chemical scaffold in PDE5 inhibition, specific data on the direct inhibitory effects of this compound on PDE4B and PDE5 are not yet extensively documented in publicly available research.

| Compound | Target Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Compound 8i (a rutaecarpine derivative) | PDE5 | 0.086 | nih.gov |

Topoisomerase Inhibition

Topoisomerases are essential enzymes that manage the topological states of DNA during various cellular processes. Their inhibition is a key mechanism for certain anticancer agents. Research into the effects of rutaecarpine derivatives has revealed significant inhibitory activity against these enzymes.

A study evaluating a series of rutaecarpine derivatives identified two compounds, 10-bromorutaecarpine and 3-chlororutaecarpine, as strong inhibitors of both topoisomerase I and topoisomerase II nih.gov. This finding suggests that the rutaecarpine framework is a promising scaffold for the development of topoisomerase inhibitors. However, specific preclinical studies focusing solely on the topoisomerase inhibitory activity of this compound have not been extensively reported.

Molecular Mechanisms of Action in Disease Models

The therapeutic potential of this compound and its derivatives extends to their ability to modulate key pathological processes in disease models, particularly those associated with Alzheimer's disease.

Anti-Amyloid-beta (Aβ) Aggregation Mechanisms

The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease. Investigations into this compound derivatives have uncovered their ability to interfere with this process through multiple mechanisms.

Acetylcholinesterase (AChE) is known to accelerate the aggregation of Aβ peptides. A series of synthesized this compound derivatives have demonstrated potent inhibitory activity against AChE, with IC₅₀ values spanning from 0.60 to 196.7 nM researchgate.net. Crucially, these compounds were also found to be more effective at inhibiting AChE-induced Aβ aggregation than the well-known natural antioxidant, curcumin (B1669340) researchgate.net. Molecular modeling and kinetic studies, including Lineweaver-Burk plots, have indicated that these derivatives can bind to both the catalytic active site and the peripheral anionic site of AChE, providing a dual mechanism for their inhibitory action researchgate.net.

| Compound Series | Target Enzyme | IC₅₀ Range (nM) | Reference |

|---|---|---|---|

| This compound Derivatives | Acetylcholinesterase (AChE) | 0.60 - 196.7 | researchgate.net |

While the inhibitory effects of this compound derivatives on AChE-induced Aβ aggregation are documented, specific preclinical studies detailing the direct inhibition of self-induced Aβ aggregation by this compound itself are limited in the current scientific literature. Further research is necessary to fully elucidate its potential in this specific pathological cascade.

The formation of Aβ fibrils is a critical step in the development of amyloid plaques. The ability of a compound to modulate this process, either by preventing fibril formation or by altering their structure, is of significant therapeutic interest. At present, detailed preclinical investigations into the specific modulatory effects of this compound on the formation and morphology of Aβ fibrils are not extensively available.

Antioxidant Mechanisms and Reactive Oxygen Species (ROS) Modulation

Preclinical research has highlighted the potential of this compound derivatives to counteract oxidative stress, a pathological process implicated in numerous diseases. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize these harmful molecules. ROS, such as superoxide (B77818) anions and hydroxyl radicals, are highly reactive molecules generated during normal metabolic processes. When produced in excess, they can inflict damage on vital cellular components, including lipids, proteins, and DNA.

Derivatives of this compound have demonstrated notable activity against oxidative stress. nih.gov In one study, a series of synthetic this compound derivatives showed higher inhibitory activity against oxidative stress when compared to the parent compound, rutaecarpine. nih.gov This suggests that the dehydrorutaecarpine structure may serve as a promising scaffold for developing potent antioxidant agents. nih.gov The mechanisms underlying these antioxidant effects are believed to involve the direct scavenging of free radicals and the modulation of cellular signaling pathways that regulate the expression of antioxidant enzymes. By neutralizing ROS, these compounds can help mitigate the cellular damage that contributes to inflammation and the pathogenesis of various diseases. nih.gov

Metal Chelation Mechanisms (e.g., Cu, Fe, Zn)

Based on available preclinical data, the specific mechanisms of metal chelation for this compound and its derivatives have not been extensively investigated. Transition metals like copper (Cu), iron (Fe), and zinc (Zn) are essential for numerous biological functions, but their dysregulation can lead to increased oxidative stress through the catalysis of reactions that generate ROS. While some compounds with structures containing quinazolinone moieties have shown potential for metal chelation, specific studies demonstrating this activity for this compound are not prominent in the current scientific literature. nih.gov Therefore, a definitive role for metal chelation in the pharmacological profile of this compound remains to be established through future research.

Anti-inflammatory Mechanisms

The anti-inflammatory properties of this compound and its related compounds are a significant area of pharmacological investigation. nih.govresearchgate.net Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is a hallmark of many diseases. The molecular pathways targeted by these compounds involve multiple key mediators of the inflammatory cascade. Derivatives of rutaecarpine have been shown to possess potent anti-inflammatory effects, often superior to the parent compound, by modulating critical signaling pathways such as the NF-κB pathway, which plays a central role in regulating immune responses and inflammation. nih.gov

Modulation of Inflammatory Cytokine Production (e.g., IL-1β, TNF-α)

A key aspect of the anti-inflammatory action of rutaecarpine derivatives is their ability to suppress the production of pro-inflammatory cytokines. Cytokines are signaling proteins that orchestrate the inflammatory response. Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) are pivotal cytokines that amplify inflammatory reactions and contribute to tissue damage.

Influence on Inflammasome Signaling (e.g., NLRP3)

The inflammasome is a multiprotein complex within immune cells that plays a critical role in innate immunity by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β. The NLRP3 inflammasome, in particular, is activated by a wide range of stimuli and is implicated in numerous inflammatory diseases.

Recent studies have identified the NLRP3 inflammasome as a key target for rutaecarpine derivatives. A derivative of rutaecarpine was shown to inhibit NLRP3 inflammasome activation by targeting the NF-κB and MAPK signaling pathways, thereby blocking the progression of atherosclerosis in preclinical models. semanticscholar.org Another derivative, 5-deoxy-rutaecarpine, demonstrated protective effects in a model of acute lung injury by directly inhibiting the activation of the NLRP3 inflammasome. nih.govnih.gov This was evidenced by decreased levels of NLRP3, cleaved caspase-1, and mature IL-1β in response to LPS stimulation. nih.gov These findings underscore the therapeutic potential of targeting the NLRP3 inflammasome with this compound derivatives to treat inflammatory conditions.

Inhibition of Nitric Oxide (NO) and iNOS Production

Nitric oxide (NO) is a versatile signaling molecule with diverse physiological roles. However, during inflammation, the inducible nitric oxide synthase (iNOS) enzyme is overexpressed in cells like macrophages, leading to the production of large amounts of NO that contribute to oxidative stress and tissue damage.

Rutaecarpine and its derivatives have been shown to effectively suppress this pathway. In lipoteichoic acid (LTA)-stimulated macrophages, rutaecarpine inhibited the production of NO and the expression of the iNOS protein. mdpi.com This inhibition of the iNOS/NO pathway is a consistent finding across various preclinical models and is considered a significant component of the anti-inflammatory activity of these alkaloids. mdpi.com

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is induced at sites of inflammation and plays a critical role in the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation. As such, COX-2 is a major target for anti-inflammatory drugs.

Rutaecarpine has been identified as a direct inhibitor of COX-2 activity. nih.gov In preclinical studies using bone marrow-derived mast cells, rutaecarpine inhibited COX-2-dependent prostaglandin (B15479496) generation in a concentration-dependent manner. nih.gov Further research has focused on synthetic derivatives to enhance this activity. For example, a fluorine-modified rutaecarpine derivative was developed and demonstrated to be a COX-2-selective inhibitor with potent anti-inflammatory effects. nih.gov The ability to directly and selectively inhibit COX-2 contributes significantly to the anti-inflammatory profile of this compound and its analogs. nih.govresearchgate.netnih.gov

Table 1: Preclinical Anti-inflammatory Activity of Rutaecarpine and its Derivatives

| Compound/Derivative | Target | Effect | Model System |

|---|---|---|---|

| Rutaecarpine | IL-1β, iNOS, COX-2 | Inhibition of expression and production | LTA-stimulated RAW 264.7 Macrophages mdpi.com |

| 5-deoxy-rutaecarpine | NLRP3 Inflammasome, IL-1β | Inhibition of activation and production | LPS-induced Acute Lung Injury in mice; J774A.1 Macrophages nih.gov |

| Rutaecarpine | COX-2 | Direct inhibition of enzyme activity (IC50: 0.28 µM) | Bone Marrow-Derived Mast Cells (BMMC) nih.gov |

| Rutaecarpine | COX-1 | Direct inhibition of enzyme activity (IC50: 8.7 µM) | Bone Marrow-Derived Mast Cells (BMMC) nih.gov |

| Fluoro-2-methoxyrutaecarpine | COX-2 | Selective inhibition | In vitro and in vivo lung inflammation models nih.gov |

| Rutaecarpine Derivative | NLRP3 Inflammasome | Inhibition via NF-κB/MAPK pathways | Atherosclerosis model semanticscholar.org |

Modulation of NF-κB and MAPK Signaling Pathways

Preclinical research specifically detailing the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways by this compound is not extensively documented in the available scientific literature. While studies have investigated the anti-inflammatory effects of the related compound rutaecarpine and its derivatives, often linking them to the inhibition of these key inflammatory pathways, direct evidence outlining the specific interactions of this compound with NF-κB and MAPK signaling components is limited.

Anticancer Mechanisms (in vitro)

In vitro studies focusing on the specific anticancer mechanisms of this compound are not widely reported. Research into the parent compound, rutaecarpine, has explored various anticancer effects; however, specific data for this compound on the following mechanisms are not detailed in the available literature.

There is a lack of specific preclinical data demonstrating the induction of apoptosis in cancer cells directly by this compound.

While various derivatives of rutaecarpine have been evaluated for their cytotoxic and antiproliferative activities against different cancer cell lines, specific GI50 or IC50 values detailing the direct inhibitory effect of this compound on cancer cell proliferation are not prominently available in published research.

Information regarding the specific effects of this compound on cell cycle progression in cancer cell lines is not available in the current body of scientific literature.

Cellular and Subcellular Target Interactions

A primary area of investigation for this compound has been its interaction with metabolic enzymes, specifically the cytochrome P450 (CYP) family. Research has identified this compound as a potent inhibitor of CYP1 enzymes. researchgate.netfda.gov.twjfda-online.com

Enzyme Inhibition:

CYP1A1 and CYP1A2: this compound is a potent, non-selective inhibitor of both CYP1A1 and CYP1A2 enzymes. researchgate.netfda.gov.twjfda-online.com

CYP1B1: The parent compound also demonstrates inhibitory activity against CYP1B1, exhibiting a mixed-type inhibition mechanism. fda.gov.tw

Kinetic analysis has further elucidated the nature of this inhibition. For instance, this compound was found to cause mixed-type inhibition of CYP1A2, indicating that it can bind to both the free enzyme and the enzyme-substrate complex. fda.gov.tw The introduction of methoxyl groups to the this compound structure has been shown to alter this inhibitory profile, enhancing selectivity for either CYP1A2 or CYP1B1, depending on the position of the modification. researchgate.netfda.gov.twjfda-online.com

Below is an interactive table summarizing the inhibitory activity of this compound on CYP1 enzymes.

| Enzyme Target | Type of Inhibition | Inhibition Constants (Ki) | Notes |

| CYP1A1 | Potent Inhibitor | Not specified | Potent, non-selective inhibition observed. researchgate.netfda.gov.twjfda-online.com |

| CYP1A2 | Mixed-Type | 9.5 ± 2.6 nM (for free enzyme) and 6.7 ± 2.6 nM (for enzyme-substrate complex) | Binds to both the enzyme and the enzyme-substrate complex. fda.gov.tw |

| CYP1B1 | Mixed-Type | Not specified | Inhibitory activity confirmed. fda.gov.tw |

In Vitro Model Systems for Biological Activity Assessment

The biological activity of this compound and its derivatives has been assessed using various in vitro model systems, primarily focusing on enzyme assays and, to a lesser extent, cell-based models.

Enzyme Assays: The most prominent in vitro models used to study this compound are enzyme inhibition assays. These typically utilize recombinant human CYP enzymes to determine the compound's inhibitory potency and selectivity. researchgate.netfda.gov.twjfda-online.com

Recombinant Human CYP1A1, CYP1A2, and CYP1B1: These assays are fundamental in characterizing the compound's interaction with key drug-metabolizing enzymes. The activity is often measured by monitoring the metabolism of a fluorescent probe substrate.

Cell Lines: While direct studies on the effects of this compound on various cell lines are not extensively detailed, research on its derivatives provides insight into relevant models.

SH-SY5Y: This human neuroblastoma cell line has been used to assess the cytotoxic effects of derivatives of dehydrorutaecarpine, suggesting its relevance for neuropharmacological and toxicological screening of this class of compounds. nih.gov

In Vivo Animal Model Studies for Mechanistic Elucidation (e.g., scopolamine-induced cognitive impairment)

In vivo animal models are crucial for elucidating the mechanisms underlying the pharmacological effects of compounds like this compound, also known as Dehydroevodiamine (DHED). The scopolamine-induced cognitive impairment model in rodents is a well-established and widely used paradigm for investigating potential therapeutic agents for memory deficits, particularly those associated with cholinergic dysfunction. kjpp.netkosfaj.org Scopolamine (B1681570), a non-selective muscarinic acetylcholine (B1216132) receptor antagonist, induces transient memory impairment, thereby mimicking some of the cholinergic deficits observed in neurodegenerative diseases like Alzheimer's disease. kjpp.netnih.gov

Research has demonstrated that this compound hydrochloride (DHED) can ameliorate cognitive deficits in a scopolamine-induced amnesia rat model. kjpp.netnih.govresearchgate.net Studies have shown that administration of DHED significantly reverses the learning and memory impairments caused by scopolamine, as evaluated by various behavioral tests. kjpp.netnih.gov

One of the key behavioral assessments used in these studies is the Morris water maze test, which evaluates spatial learning and memory. kjpp.net In scopolamine-treated rats, a significant increase in the time taken to find a hidden platform (escape latency) is typically observed, indicating impaired spatial memory. kjpp.net Treatment with DHED has been shown to significantly reduce this escape latency, suggesting an improvement in spatial memory function. kjpp.net

Another behavioral test employed is the passive avoidance test, which assesses a different form of learning and memory. nih.gov Scopolamine administration typically shortens the latency time for an animal to enter a dark compartment where they previously received a mild foot shock. nih.gov Studies have reported that DHED administration can significantly reverse this effect, increasing the latency time to a level comparable to that of control animals, indicating a restoration of this type of memory. nih.gov

The mechanistic basis for these cognitive-enhancing effects of this compound in the scopolamine model is believed to be linked to its influence on the cholinergic system. Scopolamine-induced amnesia is primarily attributed to the blockade of cholinergic signaling. kjpp.net The ability of DHED to counteract these deficits suggests a potential interaction with the cholinergic pathway. While direct potentiation of cholinergic transmission is a plausible mechanism, further molecular studies are needed to fully elucidate the precise interactions.

The ameliorative effects of this compound in the scopolamine-induced cognitive impairment model provide a strong preclinical basis for its potential as a nootropic agent. The consistent findings across different behavioral paradigms underscore the robustness of its cognitive-enhancing properties in the context of cholinergic deficits.

Research Findings on this compound in a Scopolamine-Induced Cognitive Impairment Model

| Animal Model | Behavioral Test | Key Findings with this compound (DHED) Treatment | Implied Mechanistic Action |

| Rat | Morris Water Maze | Significantly decreased the escape latency to find the hidden platform compared to the scopolamine-only group. kjpp.net | Amelioration of spatial memory impairment. |

| Rat | Passive Avoidance Test | Significantly reversed the scopolamine-induced shortening of latency time to enter the dark compartment. nih.gov | Improvement in fear-motivated learning and memory. |

Analytical and Spectroscopic Characterization of 7,8 Dehydrorutaecarpine and Its Derivatives Methodological Focus

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental to confirming the covalent structure of 7,8-dehydrorutaecarpine, distinguishing it from isomers and related alkaloids like rutaecarpine (B1680285).

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of organic molecules. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, the precise connectivity of atoms and the chemical environment of each proton and carbon can be determined. nih.govpreprints.org

For this compound, the key differentiating features in the ¹H NMR spectrum, when compared to its saturated analog rutaecarpine, would be the appearance of signals in the olefinic region corresponding to the protons at positions 7 and 8. The coupling constants between these protons would confirm their cis or trans relationship. In the ¹³C NMR spectrum, the C-7 and C-8 signals would shift significantly downfield from the aliphatic region to the olefinic region.

Detailed 2D NMR analysis, such as Heteronuclear Multiple Bond Correlation (HMBC), would be crucial to confirm the placement of the double bond by observing long-range correlations between the protons at positions 7 and 8 and the surrounding quaternary carbons of the alkaloid framework.

Table 1: Representative ¹H and ¹³C NMR Spectral Data Interpretation Note: This table represents expected shifts for this compound based on the known structure of related alkaloids. Actual values may vary depending on the solvent and experimental conditions.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

| H-7 | ~6.5-7.5 (d) | ~120-130 | C-5, C-9, C-13b |

| H-8 | ~6.5-7.5 (d) | ~120-130 | C-6, C-13a |

| H-1 | ~8.0-8.5 (d) | ~125-135 | C-3, C-13c |

| H-4 | ~7.0-7.5 (d) | ~110-120 | C-2, C-5a |

| C-5 | - | ~140-150 | H-4, H-7 |

| C-13b | - | ~135-145 | H-1, H-7 |

d: doublet

Tandem mass spectrometry (MS/MS) is a powerful technique for confirming molecular weight and deducing structural information through controlled fragmentation. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

In MS/MS analysis, the protonated molecule [M+H]⁺ of this compound would be selected as the precursor ion. Collision-induced dissociation (CID) would generate a characteristic fragmentation pattern. Key fragment ions would arise from cleavages of the quinazoline (B50416) and indole (B1671886) rings, providing definitive structural evidence. For instance, losses of small molecules like CO and HCN, and characteristic cleavages across the ring system, help to piece together the core structure.

This technique is also paramount for metabolite profiling. nih.govnih.gov After administration in vivo, this compound undergoes metabolic transformations such as hydroxylation, glucuronidation, and sulfation. nih.gov LC-MS/MS can detect these metabolites by identifying ions with specific mass shifts from the parent drug. For example, a +16 Da shift indicates hydroxylation, while +176 Da and +80 Da shifts suggest glucuronide and sulfate (B86663) conjugation, respectively. nih.govnih.gov The fragmentation pattern of each metabolite provides crucial information on the location of the modification. nih.gov

Table 2: Expected MS/MS Fragmentation Data for this compound and its Metabolites

| Compound | Precursor Ion [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Interpretation |

| This compound | 286 | 142, 169 | Characteristic fragments of the core structure |

| Hydroxylated Metabolite | 302 | 158, 185 | Loss of functional groups from hydroxylated core |

| Dihydroxylated Sulfate Conjugate | 398 | 318 ([M-H-SO₃]⁻) | Loss of the sulfate group |

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. The extended π-conjugated system of this compound gives it a distinct UV-Vis absorption spectrum.

This technique is particularly useful for studying the interaction of the compound with metal ions. nih.govnih.gov When a metal ion coordinates with the nitrogen or oxygen atoms in the this compound structure, it can perturb the electronic system, leading to changes in the absorption spectrum. These changes can manifest as a shift in the maximum absorption wavelength (λmax) or a change in the molar absorptivity. By titrating a solution of the compound with a metal ion and monitoring the spectral changes, one can determine the binding stoichiometry and calculate the binding constant for the resulting complex. nih.gov Differential absorbance spectra, which plot the difference between the spectra with and without the metal, can provide discernible features to quantify these interactions. nih.gov

Chromatographic Techniques for Analysis and Purification

Chromatography is essential for separating this compound from complex mixtures, such as plant extracts or biological samples, and for its purification.

The coupling of high-resolution liquid chromatography, such as Ultra-High-Performance Liquid Chromatography (UHPLC), with tandem mass spectrometry is the gold standard for the sensitive and selective quantification of compounds in complex matrices. nih.govpsecommunity.orgmdpi.commdpi.comresearchgate.net UHPLC utilizes columns with small particle sizes (e.g., 1.7 µm) to achieve rapid and highly efficient separations. nih.govpsecommunity.org

A typical method for analyzing this compound would involve a reversed-phase C18 column with a gradient elution using a mobile phase consisting of water (often with a formic acid or ammonium (B1175870) formate (B1220265) modifier to improve ionization) and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor-to-product ion transition is monitored. This provides exceptional selectivity and sensitivity, allowing for quantification at very low concentrations. nih.gov

Table 3: Typical LC-MS/MS Methodological Parameters

| Parameter | Typical Setting |

| LC System | UHPLC/UPLC |

| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) nih.govpsecommunity.org |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient elution nih.gov |

| Flow Rate | 0.3 - 0.5 mL/min nih.govnih.gov |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| MS Analysis | Tandem Quadrupole or Orbitrap nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data provides precise information on bond lengths, bond angles, and torsional angles.

A crystallographic study of this compound would unequivocally confirm its molecular structure and reveal its conformation and intermolecular interactions (e.g., hydrogen bonding, π-stacking) in the crystal lattice. This information is crucial for understanding its physical properties and can provide insights for computational modeling and structure-activity relationship studies. The planarity of the fused ring system and the specific arrangement of molecules within the unit cell would be elucidated with high precision.

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Targets and Pathways

Future research should prioritize the identification and validation of novel biological targets for 7,8-Dehydrorutaecarpine and its derivatives. While initial studies have focused on established targets in neurodegenerative diseases, a broader screening approach could uncover new therapeutic applications. Derivatives of the parent compound, rutaecarpine (B1680285), have been shown to interact with various targets, including cyclooxygenase-2 (COX-2) and phosphodiesterases (PDEs), suggesting that the this compound scaffold may also possess a wide range of pharmacological activities. nih.govresearchgate.net

Systematic investigation using high-throughput screening against diverse panels of receptors, enzymes, and ion channels could reveal unexpected activities. For instance, exploring its effects on inflammatory pathways beyond COX-2, such as the NLRP3 inflammasome, or its influence on metabolic signaling pathways, could open new therapeutic avenues. nih.gov Structure-based virtual screening and computational modeling can be employed to predict potential binding interactions with a wide array of proteins, guiding experimental validation and accelerating the discovery of novel targets for conditions ranging from inflammation to metabolic disorders. nih.gov

Rational Design of Advanced Derivatives with Tailored Bioactivities

The this compound moiety has been identified as a potent pharmacophore. nih.govfrontiersin.org Building on this, the rational design of new derivatives can lead to compounds with enhanced potency, selectivity, and improved physicochemical properties. Structure-activity relationship (SAR) studies have shown that modifications to the core structure can significantly impact bioactivity. For example, a series of synthesized this compound derivatives demonstrated high acetylcholinesterase (AChE) inhibitory activity, with IC50 values ranging from 0.60 to 196.7 nM, and excellent selectivity over butyrylcholinesterase (BuChE). nih.gov

Future design strategies should focus on:

Target-Specific Modifications: Synthesizing derivatives with functionalities aimed at specific biological targets identified in screening assays. For example, incorporating metal-chelating moieties could enhance the compound's potential for Alzheimer's disease by targeting metal-ion dysregulation in the brain. nih.gov

Improving Pharmacokinetics: Modifying the scaffold to enhance properties like solubility and membrane permeability, which are crucial for oral bioavailability and clinical success. The removal of the carbonyl group from the C-ring of the related rutaecarpine structure has been suggested as a way to improve oral bioavailability. nih.gov

Multifunctional Agents: Developing single molecules that can modulate multiple targets relevant to complex diseases. Research has indicated that this compound derivatives can act as multifunctional agents by inhibiting AChE, preventing AChE-induced amyloid-beta (Aβ) aggregation, and exhibiting antioxidant properties. nih.gov

| Compound/Derivative | Target/Activity | Findings | Reference |

|---|---|---|---|

| Series of this compound derivatives | Acetylcholinesterase (AChE) Inhibition | Demonstrated high inhibitory activity with IC50 values in the nanomolar range (0.60 to 196.7 nM). | nih.gov |

| Series of this compound derivatives | Selectivity (AChE vs. BuChE) | Showed good selectivity for AChE over butyrylcholinesterase (125- to 3225-fold). | nih.gov |

| Series of this compound derivatives | Aβ Aggregation Inhibition | Exhibited higher activity in inhibiting AChE-induced amyloid-beta (Aβ) aggregation compared to curcumin (B1669340). | nih.gov |

| Series of this compound derivatives | Antioxidant Activity | Displayed higher anti-oxidative activity than the standard, Trolox. | nih.gov |

| Series of this compound derivatives | Metal Chelation | Found to be effective metal chelators. | nih.gov |

Integration of Multi-Omics Approaches in Mechanistic Studies

To gain a comprehensive understanding of the mechanisms of action of this compound, the integration of multi-omics technologies is essential. nih.gov Methodologies such as genomics, transcriptomics, proteomics, and metabolomics can provide an unbiased, system-wide view of the molecular changes induced by the compound in biological systems. nih.govresearchgate.net

For example, treating relevant cell lines or animal models with this compound derivatives and subsequently performing transcriptomic (RNA-seq) and proteomic analyses could identify modulated genes and proteins, revealing the cellular pathways affected. nih.gov Metabolomics could further elucidate changes in metabolic profiles, offering insights into the compound's impact on cellular energy and signaling. nih.govnih.gov A study on the parent compound, rutaecarpine, utilized a combination of 16s rRNA sequencing, transcriptomics, and metabolomics to unravel its mechanisms in treating chronic atrophic gastritis, demonstrating the power of this approach. nih.gov Applying similar multi-omics strategies to this compound would be a powerful tool to uncover its complex biological interactions and identify potential biomarkers of its activity. dtu.dk

Development of Advanced Analytical Tools for Complex Biological Matrices

The translation of this compound from a laboratory compound to a potential therapeutic agent requires the development of robust and sensitive analytical methods for its detection and quantification in complex biological matrices like plasma, urine, and tissue. mdpi.com Liquid chromatography-mass spectrometry (LC-MS), particularly triple quadrupole LC-MS/MS, is the gold standard for quantitative drug analysis due to its high sensitivity and specificity. researchgate.net

Future research should focus on creating and validating such methods for this compound and its key metabolites. This involves:

Optimizing Sample Preparation: Developing efficient extraction techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analyte from interfering endogenous substances. mdpi.com

Method Validation: Rigorously validating the analytical methods according to international guidelines to ensure accuracy, precision, linearity, and stability.

Pharmacokinetic Studies: Applying these validated methods to conduct detailed pharmacokinetic studies in preclinical models to understand the absorption, distribution, metabolism, and excretion (ADME) profile of promising derivatives. researchgate.net

Investigation of Synergistic Effects with Other Bioactive Compounds

The therapeutic potential of this compound may be enhanced when used in combination with other bioactive compounds or conventional drugs. mdpi.com Investigating these potential synergistic interactions is a critical area for future research. Combination therapy can often lead to improved efficacy, reduced side effects, and the potential to overcome drug resistance. mdpi.com

Based on the known anti-inflammatory and neuroprotective activities of its derivatives, promising combinations could include:

With Anti-inflammatory Drugs: Combining this compound derivatives with non-steroidal anti-inflammatory drugs (NSAIDs) or other anti-inflammatory agents could provide a more potent effect in inflammatory disease models.

With Neuroprotective Agents: In the context of Alzheimer's disease, co-administration with other cholinesterase inhibitors or anti-amyloid agents could result in a multi-pronged therapeutic strategy.

With Chemotherapeutics: Given that some rutaecarpine derivatives show antitumor activity, exploring synergy with existing chemotherapy drugs could enhance their cytotoxic effects on cancer cells. researchgate.net

Systematic in vitro and in vivo studies are needed to identify and validate these synergistic combinations, elucidating the underlying molecular mechanisms of their enhanced effects. mdpi.com

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetylcholine (B1216132) |

| Amyloid beta-protein (Aβ) |

| Curcumin |

| Rutaecarpine |

| Trolox |

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 7,8-Dehydrorutaecarpine and its derivatives?

- Methodological Answer : The synthesis typically involves introducing substituents at the 3-position of the carbazole core. For example, He et al. (2013) synthesized 3-aminoalkanamido-substituted derivatives by coupling amines with activated carboxylic acid intermediates, followed by purification via column chromatography and characterization using NMR and HRMS . Optimization of reaction conditions (e.g., solvent, temperature) is critical to improve yields, particularly for derivatives with bulky side chains.

Q. What in vitro models are commonly used to evaluate the bioactivity of this compound?

- Methodological Answer : Key assays include:

- AChE Inhibition : Ellman’s assay using acetylcholinesterase (AChE) from Electrophorus electricus or human recombinant enzyme, with IC₅₀ values calculated via nonlinear regression .

- Aβ Aggregation Inhibition : Thioflavin-T fluorescence assays to quantify inhibition of self-induced or AChE-induced Aβ₁₋₄₂ aggregation .

- Antioxidant Activity : DPPH radical scavenging assays to assess free-radical quenching capacity .

Q. What are the primary mechanisms of action proposed for this compound in neurodegenerative disease models?

- Methodological Answer : The compound exhibits multi-target effects:

- AChE Inhibition : Direct interaction with the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE, validated via molecular docking .

- Aβ Anti-Aggregation : Disruption of β-sheet formation in Aβ fibrils, confirmed by TEM and Congo red binding assays .

- Oxidative Stress Mitigation : Scavenging of ROS through electron-donating substituents on the carbazole scaffold .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values for AChE inhibition across studies?

- Methodological Answer : Discrepancies may arise from variations in enzyme sources (species-specific isoforms), assay conditions (pH, substrate concentration), or compound purity. To standardize results:

- Use recombinant human AChE to eliminate species-specific bias.

- Adhere to the Ellman’s protocol with rigorous controls (e.g., donepezil as a positive control).

- Validate compound purity via HPLC (>95%) and report detailed statistical analyses (e.g., confidence intervals) .

Q. What structural modifications enhance the bioavailability of this compound derivatives?

- Methodological Answer : Strategies include:

- Lipophilicity Adjustment : Introducing hydrophilic groups (e.g., hydroxyl or carboxyl) to improve aqueous solubility while maintaining blood-brain barrier permeability (logP < 5).

- Prodrug Design : Masking polar groups with ester linkages that hydrolyze in vivo.

- Pharmacokinetic Profiling : Conducting ADMET studies (e.g., Caco-2 permeability, microsomal stability) early in derivative optimization .

Q. What challenges arise in translating in vitro anti-Aβ activity of this compound to in vivo Alzheimer’s disease models?

- Methodological Answer : Key challenges include:

- Bioavailability : Poor CNS penetration due to high molecular weight (>450 Da). Solutions include nanoformulation (e.g., liposomes) .

- Off-Target Effects : Screening for selectivity against other serine hydrolases (e.g., butyrylcholinesterase) via activity-based protein profiling (ABPP) .

- Long-Term Efficacy : Chronic dosing studies in transgenic mice (e.g., APP/PS1) to assess cognitive improvement and amyloid burden reduction .

Q. How can multi-target drug design principles be applied to optimize this compound derivatives for Alzheimer’s disease?

- Methodological Answer : A systems pharmacology approach involves:

- Target Prioritization : Using network analysis to identify synergistic targets (e.g., AChE, Aβ, tau, and NMDA receptors).

- Fragment-Based Design : Combining carbazole scaffolds with fragments known to bind secondary targets (e.g., memantine-derived motifs for NMDA antagonism).

- In Silico Screening : Molecular dynamics simulations to predict binding affinities across multiple targets .

Methodological Guidelines for Data Analysis

-

Handling Data Contradictions :

-

Statistical Reporting :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.